molecular formula C9H17ClN4O B2986569 4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2287250-12-6

4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride

Cat. No. B2986569
M. Wt: 232.71
InChI Key: GMUVLGBXUJLOOZ-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 269.8 g/mol. This compound is also known as MT-45 hydrochloride and is classified as a synthetic opioid.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole rings are a critical motif in pharmaceutical research due to their broad spectrum of biological activities. The compound falls within this category, suggesting potential applications in developing new therapeutic agents. Triazoles have been explored for anti-inflammatory, antimicrobial, anticancer, and antiviral properties among others. The novel triazole derivatives have shown promise in clinical studies due to their diverse biological activities, highlighting the importance of such compounds in drug discovery and development processes (Ferreira et al., 2013).

Synthesis and Chemical Properties

The synthetic routes for triazole derivatives, including 1,4-disubstituted 1,2,3-triazoles, have been extensively studied due to their significance in medicinal chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition reaction, known as the click reaction, is a pivotal method for synthesizing triazole compounds, indicating a versatile approach for creating novel compounds with potential pharmacological activities. This method's simplicity and efficiency make it a valuable tool in developing new drugs containing the triazole moiety (Kaushik et al., 2019).

properties

IUPAC Name

4-methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUVLGBXUJLOOZ-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C2=NNC(=O)N2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)C2=NNC(=O)N2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride

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